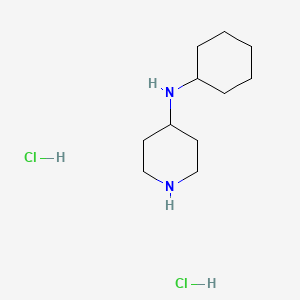

N-cyclohexylpiperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-cyclohexylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h10-13H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWOTYLEULDDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Method

One reported approach analogous to related cyclohexyl-substituted piperidine derivatives involves using a Grignard reagent prepared from chlorocyclohexane and magnesium in diethyl ether. This reagent is then reacted with a suitable piperidine precursor containing a reactive site for nucleophilic addition.

-

- Preparation of cyclohexylmagnesium chloride by dropwise addition of chlorocyclohexane in diethyl ether to magnesium in diethyl ether under reflux for 3 hours.

- Reaction of the Grignard reagent with a piperidine intermediate, often involving formaldehyde and piperidine hydrochloride in methanol, to form the substituted amine.

- Acidification with diluted hydrochloric acid to obtain the dihydrochloride salt.

- Isolation by filtration and drying.

-

- High yield (>95%) reported for related compounds.

- Shortened production cycle.

- Reduced labor and production cost.

- Improved market competitiveness due to efficiency.

-

- The method requires careful control of moisture and temperature.

- Use of anhydrous solvents is critical to maintain Grignard reagent activity.

Piperidine Ring Formation via Di-(β-haloalkyl)amine Cyclization

Another classical method involves the synthesis of piperidine derivatives by cyclization of di-(β-haloalkyl)amines under reflux conditions in solvents such as toluene.

-

- Preparation of di-(β-haloalkyl)amine intermediate.

- Heating the mixture to reflux in toluene for about one hour to induce cyclization forming the piperidine ring.

- Work-up includes extraction with dilute hydrochloric acid to isolate the amine hydrochloride salt.

- Purification by recrystallization from suitable solvents.

-

- Simple and straightforward reaction conditions.

- Suitable for scale-up.

- Produces crystalline hydrochloride salts facilitating purification.

-

- Reaction temperature and time are critical to avoid side reactions.

- The choice of halogen in the haloalkyl group influences reaction kinetics.

Alternative Synthetic Routes Using Piperidone Intermediates

Research has demonstrated the use of substituted 4-piperidones as building blocks for piperidine derivatives. These intermediates can be transformed via reductive amination or other functional group modifications to yield N-cyclohexylpiperidin-4-amine derivatives.

-

- Synthesis of 4-piperidone derivatives with appropriate substituents.

- Reductive amination with cyclohexylamine or related amines.

- Acidification to obtain the dihydrochloride salt.

-

- Allows stereochemical control at the 4-position.

- Versatile for synthesizing analogues with varied biological activities.

-

- Requires careful purification of intermediates.

- Reaction conditions may involve sensitive reagents such as manganese dioxide or molecular sieves to control side reactions.

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Grignard Reaction with Chlorocyclohexane | Chlorocyclohexane, Mg, piperidine hydrochloride, formaldehyde | Reflux in diethyl ether, room temp reaction for addition | >95 | High yield, short cycle, cost-effective | Sensitive to moisture, requires anhydrous conditions |

| Cyclization of Di-(β-haloalkyl)amine | Di-(β-haloalkyl)amine, toluene, dilute HCl | Reflux in toluene ~1 hour | Moderate to high | Simple, scalable, produces crystalline salts | Temperature control critical |

| Piperidone Intermediate Route | 4-piperidone derivatives, cyclohexylamine, reductive agents | Various, including reductive amination | Variable | Stereochemical control, versatile | Requires intermediate purification |

- The Grignard-based method is highly efficient for producing cyclohexyl-substituted piperidine derivatives with excellent yields and purity, making it suitable for industrial applications.

- Cyclization methods remain valuable for their simplicity and scalability but may offer lower yields and require more purification.

- Use of piperidone intermediates allows for the synthesis of stereochemically defined analogues, important in drug development, but involves more complex reaction sequences.

- Acidification to dihydrochloride salt improves compound stability and facilitates handling and storage.

The preparation of N-cyclohexylpiperidin-4-amine dihydrochloride can be effectively achieved through several synthetic routes, each with distinct advantages. The Grignard reagent approach offers superior yield and efficiency, while classical cyclization and piperidone intermediate methods provide alternative pathways with their own merits. Selection of method depends on the desired scale, purity, stereochemistry, and application of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted piperidine compounds.

Scientific Research Applications

Medicinal Chemistry

N-Cyclohexylpiperidin-4-amine dihydrochloride has been investigated for its potential therapeutic effects in treating various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Its mechanism involves acting as a ligand for neurotransmitter receptors, particularly dopamine and serotonin receptors. Research indicates that it may modulate dopaminergic signaling pathways, potentially mimicking cocaine-like effects under certain conditions .

Biological Studies

This compound serves as a valuable tool in biological research, particularly in receptor binding studies. It has demonstrated activity as a modulator of serotonergic systems, influencing serotonin signaling pathways which are crucial in mood regulation and anxiety disorders. Additionally, it has been studied for its ability to enrich phosphopeptides in proteomics research due to its weak cation exchange properties.

Chemical Synthesis

In organic chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions such as oxidation to form N-oxide derivatives or substitution reactions where the amine group can be replaced by other functional groups.

Case Study 1: Neuropharmacological Effects

A study explored the effects of this compound on dopaminergic signaling pathways in animal models. The results indicated significant modulation of dopamine receptor activity, suggesting potential applications in treating schizophrenia without causing sedation or hyperprolactinemia associated with traditional antipsychotics .

Case Study 2: Proteomics Research

In proteomics studies, this compound was utilized as a weak cation exchange reagent for the enrichment of phosphopeptides. The ability to selectively bind phosphorylated peptides facilitated their identification and characterization through mass spectrometry techniques, demonstrating its utility in advanced biochemical analyses.

Mechanism of Action

The mechanism of action of N-cyclohexylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved may include binding to neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and properties between N-cyclohexylpiperidin-4-amine dihydrochloride and analogous piperidine derivatives:

Biological Activity

N-cyclohexylpiperidin-4-amine dihydrochloride is a chemical compound that has gained attention in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is a piperidine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the piperidine ring. Its chemical formula is , and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It acts as a ligand for neurotransmitter receptors, particularly those involved in dopaminergic and histaminergic signaling pathways. The compound has been shown to modulate receptor activity, leading to changes in cellular signaling and function .

Key Receptor Interactions

- Histamine H1 Receptor : The compound has shown potential as a ligand for the histamine H1 receptor, which plays a crucial role in allergic responses and neuroregulation. Studies indicate that modifications to the piperidine structure can enhance binding affinity and residence time at this receptor .

- Dopamine Transporter : Similar compounds have demonstrated significant inhibition of dopamine reuptake, suggesting that this compound may also influence dopaminergic signaling pathways, potentially mimicking cocaine-like effects in certain contexts .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

- Receptor Binding Assays : These assays measure the affinity of the compound for different receptors. For instance, it has been shown to exhibit significant binding affinity at the H1 receptor compared to other similar compounds .

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | H1R | 50 nM |

| Rupatadine | H1R | 20 nM |

| Desloratadine | H1R | 60 nM |

In Vivo Studies

In vivo studies have focused on the compound's effects on behavior and neurochemistry:

- Locomotor Activity : Animal studies indicate that administration of this compound can stimulate locomotor activity, similar to known stimulants like cocaine .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Pain Management : In a study assessing its analgesic properties, the compound demonstrated efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies.

- Neuroprotection : Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases, by modulating neurotransmitter release and reducing excitotoxicity.

Q & A

Basic: What synthetic routes are reported for N-cyclohexylpiperidin-4-amine dihydrochloride, and how is purity validated?

This compound is typically synthesized via reductive amination or nucleophilic substitution of cyclohexyl halides with piperidin-4-amine precursors, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Purity validation employs analytical techniques such as HPLC (for quantifying residual solvents or byproducts) and spectrophotometric methods (e.g., oxidative coupling reactions for amine quantification ). 1H/13C NMR and mass spectrometry confirm structural integrity, while Karl Fischer titration determines water content in the crystalline form .

Basic: How does the dihydrochloride salt form influence solubility and stability compared to the free base?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays requiring polar solvents. Stability studies under varying pH (e.g., 2–8) and temperature (4°C–40°C) show dihydrochloride salts exhibit superior hygroscopic resistance and thermal stability compared to free bases. For instance, dihydrochloride forms of analogous piperidine amines retain >95% purity after 6 months at 25°C, whereas free bases degrade by ~15% under the same conditions .

Advanced: What enzymatic systems are implicated in the biological activity of this compound, and how are interactions characterized?

N-Cyclohexylpiperidin-4-amine derivatives may interact with semicarbazide-sensitive amine oxidase (SSAO/VAP-1) , a copper-containing enzyme involved in leukocyte migration and oxidative deamination. In vitro assays measure inhibition via HPLC-based detection of hydrogen peroxide or spectrophotometric monitoring of aldehyde byproducts . Competitive binding studies using radiolabeled ligands (e.g., ³H-tyramine) further quantify affinity (Ki values) .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies in activity data (e.g., IC50 variations across studies) may arise from differences in assay conditions (pH, salt concentration) or salt form stability . Methodological reconciliation involves:

- Replicating experiments under standardized buffer systems (e.g., PBS vs. Tris-HCl).

- Validating compound integrity post-assay via LC-MS to rule out degradation.

- Cross-referencing with structurally analogous dihydrochloride salts (e.g., Bomedemstat dihydrochloride’s LSD1 inhibition mechanisms) .

Basic: What safety protocols are recommended for handling this compound?

While specific GHS data for this compound is limited, analogous dihydrochloride salts require:

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation.

- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation .

Advanced: Why is the dihydrochloride form preferred over monohydrochloride in drug development?

Dihydrochloride salts often provide higher crystallinity and reduced hygroscopicity , critical for long-term storage. For example, Avizafone dihydrochloride’s two HCl moieties improve shelf-life by stabilizing the amine against oxidation, a feature validated via accelerated stability testing (40°C/75% RH for 3 months) .

Advanced: What methodologies assess the compound’s stability under oxidative or hydrolytic stress?

- Oxidative Stability : Incubate with H2O2 (0.3% v/v) at 37°C for 24h; analyze degradation via UPLC-PDA .

- Hydrolytic Stability : Test in buffers (pH 1–10) at 60°C for 72h; quantify intact compound using HPLC-UV .

- Photostability : Expose to UV light (320–400 nm) for 48h; monitor photodegradants via HRMS .

Basic: Which spectroscopic methods are optimal for quantifying this compound in biological matrices?

LC-MS/MS is preferred for sensitivity (LOQ ~1 ng/mL in plasma), while UV-Vis spectroscopy (λmax ~260 nm) suffices for bulk quantification. For trace amine analysis, derivatization with dansyl chloride enhances fluorescence detection (ex/em: 340/525 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.